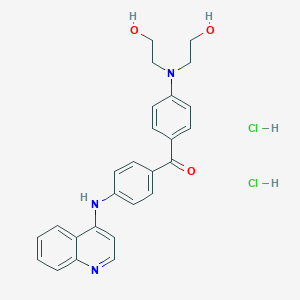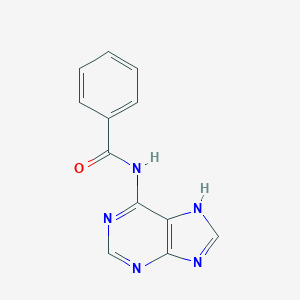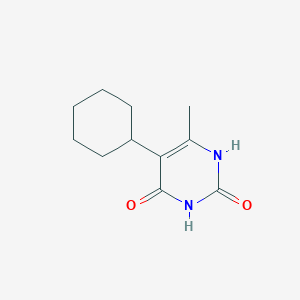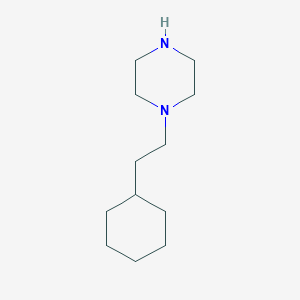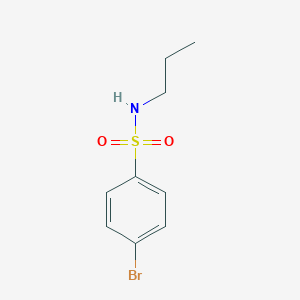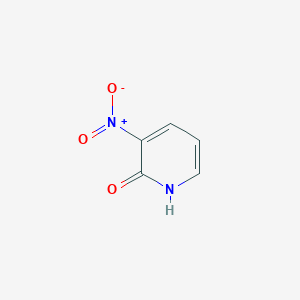
2-Hydroxy-3-Nitropyridin
Übersicht
Beschreibung
2-Hydroxy-3-nitropyridine, also known as 3-Nitro-2-pyridinol or 3-Nitro-2-pyridone, is a chemical compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.10 . The compound appears as a yellow crystalline powder .
Synthesis Analysis
The synthesis of 3-hydroxy-2-nitropyridine involves the addition of 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask . The mixture is heated at 45°C with magnetic stirring. After the reaction is completed, it is cooled to room temperature, filtered, and washed with a small amount of ethyl acetate . The filtrate is then adjusted to neutrality with a saturated NaOH solution and extracted with ethyl acetate . The extract is added to activated carbon and heated under reflux for 1 hour, then cooled and filtered . The filtrate is dried with anhydrous magnesium sulfate, filtered, concentrated on a rotary evaporator, and dried in a drying oven . This process yields 11.9 g of 3-hydroxy-2-nitropyridine, with a yield of 81% .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 2-hydroxy-3-nitropyridine have been investigated by Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .
Chemical Reactions Analysis
2-Hydroxy-3-nitropyridine reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .
Physical and Chemical Properties Analysis
2-Hydroxy-3-nitropyridine has a melting point of 224-225°C . It is slightly soluble in benzene, ether, petroleum ether, and cold water, but soluble in hot water and hot alcohol . It is easily soluble in dilute alkali .
Wissenschaftliche Forschungsanwendungen
Synthese neuer Sulfonate
2-Hydroxy-3-Nitropyridin kann bei der Synthese neuer Sulfonate verwendet werden . Diese Sulfonate sind potente Inhibitoren der Zellproliferation und Tubulinpolymerisation . Dies deutet auf mögliche Anwendungen im Bereich der Krebsforschung hin, in der die Hemmung der Zellproliferation eine gängige Strategie zur Eindämmung des Wachstums von Krebszellen ist.
Synthese von Nitropyridinen
This compound kann bei der Synthese von Nitropyridinen verwendet werden . Nitropyridine sind wichtige Verbindungen in der organischen Chemie und haben vielfältige Anwendungen. Sie können beispielsweise als Zwischenprodukte bei der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet werden .
Synthese von 2-substituierten-5-Nitro-Pyridinen
Aus 3-Nitropyridin entsteht in einer zweistufigen Reaktion 5-Nitropyridin-2-sulfonsäure. Aus dieser wurde eine Reihe von 2-substituierten-5-Nitro-Pyridinen synthetisiert . Diese Verbindungen könnten potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die pharmazeutische Chemie.
Synthese von 4-substituierten-2-Alkylamino-5-Nitropyridinen
3-Nitropyridin und 4-substituierte-3-Nitropyridine wurden durch die vicariierende Substitutionsmethode und die oxidative Substitutionsmethode in der Position para zur Nitrogruppe mit Ammoniak und Aminen substituiert. In beiden Fällen wurden hohe Regioselektivitäten und Ausbeuten erzielt, um eine Reihe von 4-substituierten-2-Alkylamino-5-Nitropyridinen zu erhalten . Diese Verbindungen könnten potenzielle Anwendungen in verschiedenen Bereichen haben, darunter die pharmazeutische Chemie.
Wirkmechanismus
Safety and Hazards
When handling 2-Hydroxy-3-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-nitropyridine involves a series of reactions starting from pyridine. The first step is the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The final step involves the addition of a hydroxyl group to the 2-position of 3-aminopyridine to form 2-Hydroxy-3-nitropyridine.", "Starting Materials": [ "Pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of Pyridine", "- Add pyridine to a mixture of nitric acid and sulfuric acid", "- Heat the mixture to 80-90°C for several hours while stirring", "- Cool the mixture and pour it into ice-cold water", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 3-nitropyridine", "Step 2: Reduction of 3-Nitropyridine", "- Dissolve 3-nitropyridine in a mixture of hydrogen gas and palladium on carbon catalyst", "- Heat the mixture to 60°C under pressure for several hours", "- Filter the mixture to remove the catalyst and evaporate the solvent", "- Dissolve the residue in dilute sodium hydroxide solution", "- Acidify the solution with dilute hydrochloric acid to obtain 3-aminopyridine", "Step 3: Addition of Hydroxyl Group", "- Dissolve 3-aminopyridine in dilute sodium hydroxide solution", "- Add hydrogen peroxide slowly to the solution while stirring", "- Heat the mixture to 60-70°C for several hours", "- Cool the mixture and acidify it with dilute hydrochloric acid", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 2-Hydroxy-3-nitropyridine" ] } | |
CAS-Nummer |
137280-55-8 |
Molekularformel |
C5H4N2O3 |
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-4H |
InChI-Schlüssel |
JKNMOMXKEVXBKT-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(C(=O)N=C1)[N+](=O)[O-] |
| 6332-56-5 | |
Piktogramme |
Irritant |
Synonyme |
2-H-3-NPy 2-hydroxy-3-nitropyridine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-hydroxy-3-nitropyridine and how is it typically characterized?
A: 2-Hydroxy-3-nitropyridine (C5H4N2O3) is an organic compound with a molecular weight of 140.09 g/mol. It features a pyridine ring substituted with a hydroxyl group at position 2 and a nitro group at position 3. [] Structural characterization commonly involves techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide valuable information about the vibrational frequencies of the molecule's bonds, allowing researchers to confirm its structure and study its properties. [] Additionally, X-ray diffraction analysis has been used to determine the crystal structure of its derivative, 3,5-dinitro-2-pyridone. []
Q2: How does the structure of 2-hydroxy-3-nitropyridine lend itself to tautomerization, and what implications does this have for its use in assays?
A: The presence of both a hydroxyl group and a ring nitrogen in 2-hydroxy-3-nitropyridine allows it to exist in two tautomeric forms: the enol form (2-hydroxy-3-nitropyridine) and the keto form (3-nitro-2(1H)-pyridone). [] This tautomerization is particularly useful in the development of continuous spectrophotometric assays for glycosidases. When 2-hydroxy-3-nitropyridine is linked to a sugar to form a glycoside, enzymatic cleavage releases the free compound. The free 2-hydroxy-3-nitropyridine quickly tautomerizes to 3-nitro-2(1H)-pyridone, causing a significant shift in absorbance (approximately 60 nm) detectable even in acidic environments. This allows for real-time monitoring of the enzymatic reaction. []
Q3: Can you describe the photochemical behavior of 2-hydroxy-3-nitropyridine observed in matrix isolation studies?
A: Matrix isolation studies employing infrared spectroscopy have revealed intriguing photochemical properties of 2-hydroxy-3-nitropyridine. [] Upon UV and visible light irradiation (λ>350 nm), the compound, initially present in its enol form, undergoes isomerization to its keto form. Interestingly, a transient species corresponding to a syn-enol intermediate was detected during irradiation. When irradiation ceased, the syn-enol reverted entirely back to the original anti-enol form. This reversible process, not observed in deuterated analogues, suggests a hydrogen-atom tunneling mechanism for the syn-to-anti isomerization. Furthermore, exposing the compound to UV irradiation at a specific wavelength (λ=365+/-10 nm) without visible light resulted in the formation of an aci-nitro form. []
Q4: How has 2-hydroxy-3-nitropyridine been utilized in the synthesis of phosphorus ylides?
A: 2-Hydroxy-3-nitropyridine plays a crucial role as a reactant in the synthesis of stable phosphorus ylides. Reacting triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of 2-hydroxy-3-nitropyridine leads to the formation of these ylides. [] The resulting ylides may exhibit geometrical isomerism due to restricted rotation around specific carbon-carbon double bonds, a consequence of conjugation with the ylide moiety. The stability and conformation of the resulting Z- or E-isomers can be further investigated using theoretical calculations. []
Q5: What are the applications of 2-hydroxy-3-nitropyridine in the context of energetic materials?
A: Derivatives of 2-hydroxy-3-nitropyridine, particularly 2-hydroxyl-3,5-dinitropyridine, have garnered significant attention for their potential applications as energetic materials. [] Notably, 2-hydroxyl-3,5-dinitropyridine and its metal complexes exhibit desirable characteristics such as a high explosion temperature and low sensitivity. These properties make them suitable candidates for use as energetic catalysts in solid propellants, allowing for the fine-tuning and enhancement of propellant performance. []
Q6: Are there computational chemistry methods that have been applied to study 2-hydroxy-3-nitropyridine and its derivatives?
A: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have proven invaluable in understanding the properties and behavior of 2-hydroxy-3-nitropyridine. These calculations provide insights into various aspects, including the dynamics of hydrogen-atom migrations between different isomers. [] Moreover, DFT studies combined with spectroscopic data have been used to assign vibrational frequencies and elucidate the molecule's vibrational modes. [] This type of analysis is crucial for predicting how the molecule will interact with light and other molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


